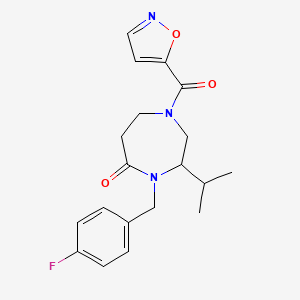
4-(4-fluorobenzyl)-3-isopropyl-1-(isoxazol-5-ylcarbonyl)-1,4-diazepan-5-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-fluorobenzyl)-3-isopropyl-1-(isoxazol-5-ylcarbonyl)-1,4-diazepan-5-one is a chemical compound that belongs to the class of diazepines. It has been a subject of scientific research due to its potential therapeutic applications.
作用机制
The exact mechanism of action of 4-(4-fluorobenzyl)-3-isopropyl-1-(isoxazol-5-ylcarbonyl)-1,4-diazepan-5-one is not fully understood. However, it is believed to enhance the activity of gamma-aminobutyric acid (GABA) in the brain, which is an inhibitory neurotransmitter. This leads to a decrease in neuronal excitability, resulting in its anxiolytic, sedative, and anticonvulsant effects.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to increase the amount of GABA in the brain, leading to a decrease in neuronal excitability. It has also been found to increase the activity of certain enzymes involved in the metabolism of GABA, leading to an increase in its concentration in the brain. Additionally, it has been found to have a high affinity for the benzodiazepine receptor, which is involved in the regulation of GABA activity.
实验室实验的优点和局限性
One of the advantages of using 4-(4-fluorobenzyl)-3-isopropyl-1-(isoxazol-5-ylcarbonyl)-1,4-diazepan-5-one in lab experiments is its well-documented pharmacological effects. It has been extensively studied and its mechanism of action is well understood. Additionally, it has been found to be effective in treating anxiety disorders, epilepsy, and insomnia. However, one of the limitations of using this compound in lab experiments is its potential for toxicity. It can cause adverse effects such as dizziness, drowsiness, and impaired coordination.
未来方向
There are several future directions for the research on 4-(4-fluorobenzyl)-3-isopropyl-1-(isoxazol-5-ylcarbonyl)-1,4-diazepan-5-one. One potential direction is the development of new derivatives of this compound with improved pharmacological properties. Another direction is the investigation of its potential use in the treatment of other neurological disorders such as depression and schizophrenia. Additionally, research can be conducted on the long-term effects of this compound on the brain and its potential for addiction.
合成方法
The synthesis of 4-(4-fluorobenzyl)-3-isopropyl-1-(isoxazol-5-ylcarbonyl)-1,4-diazepan-5-one involves the reaction of 4-fluorobenzylamine with isoxazol-5-ylcarbonyl chloride in the presence of triethylamine. The resulting product is then reacted with 3-isopropyl-1,4-diazepin-5-one in the presence of sodium hydride to yield the final product.
科学研究应用
4-(4-fluorobenzyl)-3-isopropyl-1-(isoxazol-5-ylcarbonyl)-1,4-diazepan-5-one has been extensively studied for its potential therapeutic applications. It has been found to exhibit anxiolytic, sedative, and anticonvulsant properties. It has also been studied for its potential use in the treatment of anxiety disorders, epilepsy, and insomnia.
属性
IUPAC Name |
4-[(4-fluorophenyl)methyl]-1-(1,2-oxazole-5-carbonyl)-3-propan-2-yl-1,4-diazepan-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O3/c1-13(2)16-12-22(19(25)17-7-9-21-26-17)10-8-18(24)23(16)11-14-3-5-15(20)6-4-14/h3-7,9,13,16H,8,10-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBFLHHJOGVFQFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(CCC(=O)N1CC2=CC=C(C=C2)F)C(=O)C3=CC=NO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{2-[(3S*,4R*)-3-hydroxy-4-(hydroxymethyl)-1-piperidinyl]-2-oxoethyl}-4-methyl-1(2H)-phthalazinone](/img/structure/B5342969.png)
![3-[4-(1-adamantyl)piperazin-1-yl]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B5342970.png)
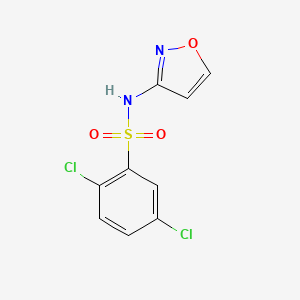
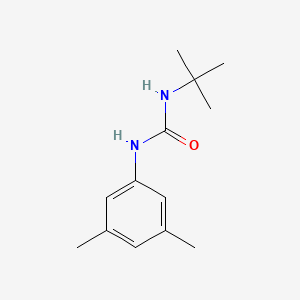


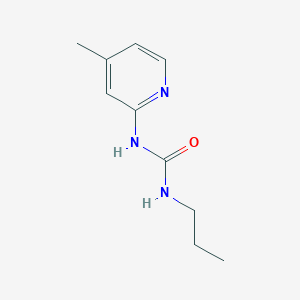


![4-(4-{[5-(2-methyl-1,3-thiazol-4-yl)-2-thienyl]sulfonyl}-1-piperazinyl)-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5343032.png)
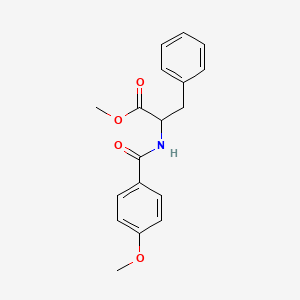
![4-(4-ethoxy-3-methylbenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5343044.png)
![N-[(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)methyl]-2-(2-oxo-1-pyrrolidinyl)propanamide dihydrochloride](/img/structure/B5343052.png)
